Eleutheroside D

説明

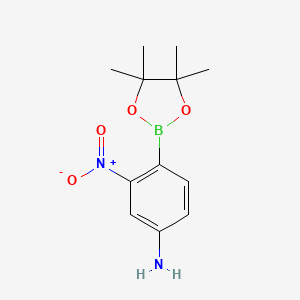

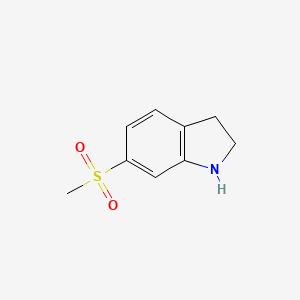

Eleutheroside D is an active lignan isolated from the root of Eleutherococcus senticosus, also known as the Siberian ginseng . It is chemically a dimer of sinapyl alcohol glucoside and is an optical isomer of Eleutheroside E . This compound and E are thought to be the most pharmacologically active out of the eleutherosides .

Synthesis Analysis

The major bioactive constituents in extracts from roots of Eleutherococcus senticosus were analyzed using high-performance liquid chromatography (HPLC) in combination with tandem mass spectrometry . Eleutherosides B and E were identified in both the multi-adaptogen herbal formulation and E. senticosus root extract .Molecular Structure Analysis

The molecular formula of this compound is C34H46O18 . Its average mass is 742.718 Da and its monoisotopic mass is 742.268433 Da .科学的研究の応用

Anti-Fatigue Properties

Eleutheroside D, a compound found in Acanthopanax senticosus (also known as Siberian ginseng), demonstrates significant anti-fatigue effects. Studies have shown that eleutherosides, including this compound, can extend the swimming time of mice to exhaustion, indicating a potential to alleviate both physical and mental fatigue. The mechanism may involve reducing triglyceride levels, delaying the accumulation of blood urea nitrogen, and increasing lactate dehydrogenase to reduce lactic acid accumulation in muscles, thereby protecting muscle tissue (Huang et al., 2011).

Blood Glucose and Lipid Regulation

This compound has been found to influence blood glucose and lipid levels. It can increase the level of high-density lipoprotein cholesterol (HDL-C) and decrease levels of hematocrit (HCT), triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) in rat models. This suggests a potential role in managing conditions like diabetes and hyperlipidemia (Yang et al., 2013).

Food Safety and Toxicological Assessment

Toxicological studies on this compound indicate that it is non-toxic and does not exhibit genetic toxicity. Tests including acute toxicity, genetic toxicity, and subacute toxicity show no significant adverse effects, supporting its safety for consumption and therapeutic use (Xianjun, 2013).

Immunological Function Enhancement

Research on aging model rats shows that this compound can improve immunological function and delay immune senescence. This indicates potential applications in enhancing immune responses, particularly in aged populations (Yang et al., 2013).

Effects on Cytochrome P450 Activity

This compound exhibits weak inhibition against the activity of certain cytochrome P450 enzymes (CYP2C9 and CYP2E1), which are crucial in drug metabolism. This suggests possible implications in drug interactions and metabolism (Guo et al., 2014).

Neuromodulation and Cognitive Performance

Studies demonstrate that this compound can mitigate behavioral alterations induced by sleep deprivation and improve cognitive performances in experimental models. This suggests its potential use in treating conditions related to cognitive impairment and sleep disorders (Huang et al., 2011).

Chemical Identification

Chemical analyses have identified this compound as a specific glycoside, aiding in the understanding and isolation of this compound for further study and application (Ovodov et al., 1965).

作用機序

Eleutheroside D is a bioactive lignan isolated from the root of Eleutherococcus senticosus, also known as Siberian Ginseng . This compound has been found to exhibit anti-inflammatory and hypoglycemic activities .

Target of Action

This compound has been shown to have a protective effect against myocardial ischemic-reperfusion injury (IRI) in isolated rats . This suggests that the compound’s primary targets may be related to the cardiovascular system, particularly the myocardium.

Mode of Action

It is known that this compound interacts with its targets in a way that results in anti-inflammatory and hypoglycemic effects . The compound’s anti-inflammatory activity may be due to its ability to modulate the immune response, while its hypoglycemic activity could be related to its interaction with insulin receptors or other components of the glucose metabolism pathway.

Biochemical Pathways

This compound is thought to affect several biochemical pathways. For instance, it has been suggested that the compound plays a role in insulin resistance, apoptosis, and inflammation pathways . Additionally, this compound is believed to be involved in steroid hormone biosynthesis and arachidonic acid metabolism .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in inflammation and blood glucose levels . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the geographical distribution and climate of the regions where Eleutherococcus senticosus grows can affect the concentration of this compound in the plant . Furthermore, the compound’s action may be influenced by the individual’s physiological state, such as their metabolic rate and immune status.

将来の方向性

While specific future directions for research on Eleutheroside D are not well-documented, Eleutherococcus species have been used as medicinal plants for many years in different traditional medical systems . The secondary metabolites of plants of the Eleutherococcus genus have been studied since the 1960s, and with the renewed emphasis on natural medicine, the investigations of the Eleutherococcus genus have made new progress .

生化学分析

Biochemical Properties

Eleutheroside D plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as dopamine, which may contribute to its potential neuroprotective effects . Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase (SOD), enhancing its antioxidant capacity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, this compound has been found to protect against oxidative stress-induced apoptosis by upregulating the expression of antioxidant enzymes . It also influences cell signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms . Furthermore, this compound modulates gene expression related to inflammation and apoptosis, contributing to its anti-inflammatory and cytoprotective properties .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits MAO-B, leading to increased levels of neurotransmitters . It also activates the Nrf2 pathway, resulting in the upregulation of antioxidant enzymes such as SOD and catalase . Additionally, this compound modulates the expression of genes involved in inflammation and apoptosis, thereby exerting its anti-inflammatory and cytoprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation can occur under extreme conditions such as high temperatures and prolonged exposure to light . Long-term studies have demonstrated that this compound maintains its antioxidant and anti-inflammatory properties over extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites of this compound are then excreted through the kidneys . Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism . This modulation can lead to improved metabolic profiles, making this compound a potential candidate for managing metabolic disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to different tissues via the bloodstream . Within cells, this compound interacts with transporters and binding proteins that facilitate its distribution to specific cellular compartments . This targeted distribution enhances its therapeutic efficacy by ensuring that this compound reaches its site of action .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, this compound can be transported to the mitochondria, where it exerts its antioxidant effects by enhancing mitochondrial function and reducing oxidative damage . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Eleutheroside D involves the conversion of the starting material, syringin, into syringaresinol, which is then converted into Eleutheroside D through a series of reactions.", "Starting Materials": [ "Syringin" ], "Reaction": [ "Step 1: Syringin is converted into syringaresinol through acid-catalyzed hydrolysis.", "Step 2: Syringaresinol is oxidized to form syringaresinol diacetate using acetic anhydride and pyridine.", "Step 3: Syringaresinol diacetate is then converted into syringaresinol monoacetate through hydrolysis with sodium hydroxide.", "Step 4: Syringaresinol monoacetate is then converted into Eleutheroside D through a series of reactions involving acetylation, methylation, and glycosylation." ] } | |

CAS番号 |

79484-75-6 |

分子式 |

C34H46O18 |

分子量 |

742.7 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29-,30+,33-,34-/m0/s1 |

InChIキー |

FFDULTAFAQRACT-FQWBPGEQSA-N |

異性体SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |

SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |

正規SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |

melting_point |

269 - 270 °C |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main sources of Eleutheroside D and how is it purified?

A1: this compound is primarily found in the roots of Acanthopanax senticosus (Siberian ginseng) . While it can be found in lower quantities in the leaves and pulp, the roots remain the primary source. Purification of this compound can be achieved using macroporous adsorbents like AB-8, which has demonstrated a high elution power of 92.6% when using a 30% alcohol solution .

Q2: Aside from Acanthopanax senticosus, are there other plant sources for this compound?

A2: Yes, research has identified this compound in the rhizome of Menispermum dauricum . This finding is particularly interesting as it marks the first reported instance of this compound being isolated from the Menispermum genus.

Q3: What other compounds are often found alongside this compound in Acanthopanax senticosus?

A3: Acanthopanax senticosus contains a rich profile of compounds, and several are frequently co-extracted with this compound. These include:

- Syringin: A glycoside also found in other plants, known for its potential antioxidant properties.

- Eleutheroside B1: Another lignan glycoside, believed to contribute to the adaptogenic properties attributed to Acanthopanax senticosus.

- Pinoresinol Diglucoside: A lignan with potential antioxidant and anti-inflammatory activities.

Q4: How can I rapidly identify this compound in a complex plant extract?

A4: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) has been successfully employed for rapid identification of this compound . This method allows for the detection of this compound by identifying its characteristic quasi-molecular ion peak at m/z 760 ([M(742)+NH4]+) and its MS2 main fragment ion peak at m/z 419.

Q5: Beyond this compound, what other novel compounds have been discovered in Acanthopanax gracilistylus?

A5: Research on Acanthopanax gracilistylus has led to the identification of six novel compounds, specifically a series of ceramide derivatives (1a-f) and a glucosylceramide derivative (2) . These discoveries highlight the potential of this genus as a source of novel bioactive compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)

![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)

![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)